molecular formula C18H20O7 B298668 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione

8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione

Cat. No. B298668
M. Wt: 348.3 g/mol
InChI Key: GIJLQRFKIBMSPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, also known as TMB-7, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TMB-7 is a spirolactone derivative that exhibits a unique spirocyclic structure, which makes it an attractive target for chemical synthesis and biological evaluation.

Mechanism of Action

The mechanism of action of 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione is not fully understood, but it is believed to involve the formation of covalent adducts with specific amino acid residues in the target protein. This covalent modification can lead to changes in protein conformation, stability, and activity, which can in turn affect downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione vary depending on the specific protein target and the cellular context. Some studies have shown that 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione can induce apoptosis in cancer cells by targeting specific anti-apoptotic proteins, while others have demonstrated its ability to inhibit the activity of enzymes involved in inflammatory pathways. 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione in lab experiments include its high potency, selectivity, and stability. 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione can be easily synthesized in large quantities and has a long shelf life, making it a cost-effective and reliable tool for studying protein function. However, one of the limitations of 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione is its potential for off-target effects, as covalent modification of non-specific proteins can lead to unwanted cellular responses.

Future Directions

There are many potential future directions for research on 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione. One area of interest is the development of new synthetic methods for 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione derivatives with improved potency and selectivity. Another direction is the identification of new protein targets for 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and the characterization of their biological function. Additionally, the use of 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione in combination with other chemical probes or drugs could lead to the development of new therapeutic strategies for various diseases.

Synthesis Methods

The synthesis of 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione involves a multi-step process that typically starts with the reaction of 2,4,5-trimethoxybenzaldehyde with cyclohexanone to form a key intermediate, which is then subjected to a series of transformations to yield the final product. The synthesis of 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione has been optimized by many research groups, and several efficient and scalable methods have been reported.

Scientific Research Applications

8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione has been studied for its potential applications in a wide range of scientific fields, including medicinal chemistry, drug discovery, and chemical biology. One of the most promising applications of 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione is as a chemical probe for studying the biological function of protein targets. 8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione has been shown to selectively bind to specific proteins and modulate their activity, making it a valuable tool for investigating the role of these proteins in various biological processes.

properties

Product Name

8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione

Molecular Formula

C18H20O7

Molecular Weight

348.3 g/mol

IUPAC Name

8-[(2,4,5-trimethoxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C18H20O7/c1-21-13-10-15(23-3)14(22-2)9-11(13)8-12-16(19)24-18(25-17(12)20)6-4-5-7-18/h8-10H,4-7H2,1-3H3

InChI Key

GIJLQRFKIBMSPK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C=C2C(=O)OC3(CCCC3)OC2=O)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)OC3(CCCC3)OC2=O)OC)OC

Origin of Product

United States

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